molecular formula C34H50O8 B601523 Ivermectin Impurity G CAS No. 73162-95-5

Ivermectin Impurity G

Cat. No. B601523
CAS RN: 73162-95-5
M. Wt: 586.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ivermectin Impurity G, also known as Ivermectin B1 Aglycon, is an impurity of Ivermectin . It has a molecular formula of C34H50O8 . It is an off-white solid .


Synthesis Analysis

The identification and characterization of four process impurities in bulk ivermectin were discussed in a study . These process impurities were shown to be 24-demethyl H2B1a, 3’-demethyl H2B1a, 3’'-demethyl H2B1a, and 24a-hydroxy B2a isomer .


Molecular Structure Analysis

The molecular weight of Ivermectin Impurity G is 586.8 g/mol . The IUPAC name is (1R,4S,5’S,6R,6’R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6’-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one .


Physical And Chemical Properties Analysis

Ivermectin Impurity G has a molecular weight of 586.8 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . The exact mass is 586.35056855 g/mol .

Scientific Research Applications

Pharmaceutical Quality Control

Ivermectin B1 Aglycon is used in the pharmaceutical industry for quality control. A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the identification and assay of Ivermectin, including the identification and estimation of its process-related impurities and degradation products .

Detection of Ivermectin Resistance

The aglycone is used as a sensitive probe for the detection of some types of ivermectin resistance . This is particularly important in managing the efficacy of ivermectin as an antiparasitic drug.

Development of Analytical Devices

Novel analytical devices based on pulsed electrochemical methods, voltammetry, and amperometry can be developed for real-time analysis of ivermectin . The use of Ivermectin B1 Aglycon could potentially enhance the sensitivity and specificity of these devices.

Study of Glycoside vs. Aglycon Activity

The study of glycoside vs. aglycon activity is a significant area of research in molecular glycobiology . Ivermectin B1 Aglycon can serve as a model compound in these studies to understand the role of glycosidic residue in biological activity.

Biosynthesis and Regulation Research

The biosynthesis and regulation of avermectins, including Ivermectin B1 Aglycon, is a critical area of research . Understanding the biosynthetic pathway and regulatory mechanisms can lead to the development of more potent avermectin analogues and more efficient production methods.

Antiparasitic Drug Development

Ivermectin B1 Aglycon is a potent inhibitor of nematode larval development . This property is leveraged in the development of antiparasitic drugs, particularly those targeting nematodes.

Mechanism of Action

Target of Action

Ivermectin primarily targets glutamate-gated chloride channels in microfilarial invertebrate muscle and nerve cells . It also interacts with a binding pocket formed by the transmembrane domains of adjacent GluClR subunits . In humans, ivermectin also functions as a feedback regulator of certain ligand-gated signaling pathways .

Mode of Action

Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an increase in the permeability of the cell membrane to chloride ions . This results in cellular hyperpolarization, leading to paralysis and death of the parasite .

Biochemical Pathways

The biochemical pathways affected by Ivermectin involve the modulation of γ-aminobutyric acid type-A receptor, glycine binding site, and neuronal α7-nicotinic binding site at nanomolar concentrations . The drug acts at multiple sites, and various target species have different sensitivities to the drug .

Pharmacokinetics

Ivermectin is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . The half-lives of its metabolites M1 and M4 are considerably longer than that of the parent compound ivermectin . The high lipid solubility of ivermectin results in it being widely distributed throughout the body .

Result of Action

The result of Ivermectin’s action is the effective treatment of various parasitic diseases. It is mainly used in humans in the treatment of onchocerciasis, but may also be effective against other worm infestations such as strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . It has also been used in the treatment of head lice infestation .

Action Environment

The action of Ivermectin can be influenced by environmental factors. For example, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, concern for avermectin contamination in soil is increasing, and researchers are focused on estimating the effects on non-target organisms, such as plants and soil invertebrates . Furthermore, the presence of other drugs/chemicals that are potent inhibitors/inducers of P4503A4 enzyme and of MDR1 (P-gp), BCRP or MRP transporters, or when polymorphisms of the drug transporters and P450 3A4 exist, drug-drug or drug-toxic chemical interactions might result in suboptimal response to the therapy or to toxic effects .

Future Directions

Given the wide availability and low cost of Ivermectin, such treatment effects could be an important benefit for high-risk patients who do not have access to approved Covid-19 vaccines and costly therapies . More simple, selective, fast, sensitive, and green chemistry-oriented methods for Ivermectin analysis need to be developed .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCXXEYUGYTCNG-AFVSOJIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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